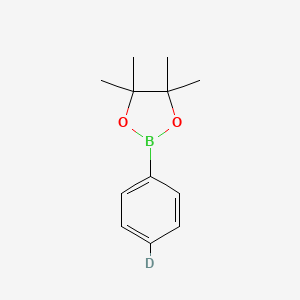

2-(Phenyl-4-D)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(Phenyl-4-D)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a deuterated boronic ester featuring a para-deuterated phenyl group attached to a pinacol boronate core. The deuterium substitution at the para position of the phenyl group may influence its reactivity in cross-coupling reactions or isotopic labeling studies, though this requires further experimental validation.

Properties

Molecular Formula |

C12H17BO2 |

|---|---|

Molecular Weight |

205.08 g/mol |

IUPAC Name |

2-(4-deuteriophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C12H17BO2/c1-11(2)12(3,4)15-13(14-11)10-8-6-5-7-9-10/h5-9H,1-4H3/i5D |

InChI Key |

KKLCYBZPQDOFQK-UICOGKGYSA-N |

Isomeric SMILES |

[2H]C1=CC=C(C=C1)B2OC(C(O2)(C)C)(C)C |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthesis via Boronic Acid and Pinacol Esterification

- The most common preparation route involves the reaction of a substituted phenylboronic acid with pinacol in an organic solvent, typically acetonitrile.

- For example, 4-bromophenylboronic acid reacts with pinacol to yield 2-(4-bromo-phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with excellent yield (99.7%).

| Parameter | Details |

|---|---|

| Starting materials | 4-Bromophenylboronic acid, Pinacol |

| Solvent | Acetonitrile |

| Temperature | Room temperature (~20 °C) |

| Reaction time | 1.5 hours |

| Work-up | Solvent removal under reduced pressure at 30–35 °C |

| Yield | 99.7% (light yellow solid product) |

- The boronic acid and pinacol undergo a condensation reaction forming a cyclic boronic ester (dioxaborolane ring).

- The reaction proceeds smoothly at ambient temperature without the need for strong acid or base catalysts.

Synthesis Starting from Boron-Containing Intermediates

Alternative approaches include the preparation of boronic esters from diboron reagents or via catalytic borylation of aryl halides.

- For instance, the catalytic carbon-boron coupling of 4,7-dibromo-2,1,3-benzothiadiazole with bis(pinacolato)diboron in the presence of palladium catalysts yields corresponding bis-borylated dioxaborolane derivatives.

- This method uses Pd catalysts such as (1,1-bis(diphenylphosphino)ferrocene) dichloropalladium(II) and bases like potassium carbonate in solvent mixtures (e.g., dichloromethane and 1,4-dioxane).

| Parameter | Details |

|---|---|

| Starting materials | Aryl dibromide, bis(pinacolato)diboron |

| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 |

| Base | Potassium carbonate (K2CO3) |

| Solvent | CH2Cl2 / 1,4-dioxane mixture |

| Temperature | Reflux or elevated temperature |

| Yield | Moderate to good, depending on substrate |

Multi-Step Synthesis via Halomethyl Boronic Esters

A more specialized synthesis involves preparing halomethyl-substituted boronic esters such as 2-(diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which can be further transformed into phenyl-substituted derivatives.

- Preparation of (dichloromethyl)boronic acid from dichloromethane.

- Esterification with pinacol to form 2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

- Halogen exchange with sodium iodide in acetone under reflux to yield 2-(diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

| Step | Conditions | Yield (%) |

|---|---|---|

| Boronic acid formation | Reaction of dichloromethane, MgSO4, pinacol | High |

| Esterification | Room temperature, 16 h, under argon | 89 |

| Halogen exchange | Reflux in acetone with NaI, 48 h | Moderate |

Cross-Coupling-Based Synthesis of Phenyl-Substituted Dioxaborolanes

The Suzuki-Miyaura cross-coupling reaction is a valuable synthetic tool for constructing arylboronic esters.

- Aryl halides (e.g., 4-bromophenyl derivatives) are coupled with bis(pinacolato)diboron under Pd catalysis to yield 2-(phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives.

- Typical catalysts include Pd(PPh3)4 or PdCl2(dppf)·CH2Cl2.

- Bases such as potassium phosphate or potassium carbonate and solvents like acetonitrile or dioxane are used under reflux.

| Component | Amount / Condition |

|---|---|

| Aryl halide | 1 equiv |

| Bis(pinacolato)diboron | 1.2 equiv |

| Catalyst | PdCl2(dppf)·CH2Cl2 (5–10 mol%) |

| Base | K3PO4 or K2CO3 |

| Solvent | MeCN, dioxane, or mixture |

| Temperature | Reflux (80–100 °C) |

| Time | 2–24 hours |

- High yields of the desired boronic ester with good purity.

- Suitable for preparing 2-(phenyl-4-D)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane by using deuterated phenyl precursors if required.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Boronic acid + Pinacol esterification | 4-Bromophenylboronic acid + Pinacol | Acetonitrile, RT, 1.5 h | 99.7 | Simple, high yield, mild conditions |

| Catalytic borylation of aryl halides | Aryl dibromide + Bis(pinacolato)diboron | Pd catalyst, K2CO3, reflux | Moderate | Useful for multifunctional boronic esters |

| Multi-step halomethyl boronic ester synthesis | Dichloromethane → (dichloromethyl)boronic acid → pinacol ester | Multiple steps, reflux with NaI | 89 (esterification step) | Specialized intermediates for further functionalization |

| Suzuki-Miyaura coupling | Aryl halide + Bis(pinacolato)diboron | Pd catalyst, base, reflux | High | Versatile for phenyl-substituted esters |

Research Outcomes and Notes

- The esterification of boronic acids with pinacol is highly efficient and widely adopted in industrial and academic settings due to its simplicity and excellent yields.

- Catalytic borylation methods allow access to complex boronic esters that are difficult to obtain by direct esterification, enabling advanced polymer and material synthesis.

- The multi-step halomethyl boronic ester route, while more complex, provides unique reagents for cyclopropanation and other transformations, expanding the utility of boronic esters in organic synthesis.

- Suzuki-Miyaura coupling remains the cornerstone for synthesizing aryl-substituted boronic esters, with well-established protocols and catalyst systems ensuring reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Phenyl-4-D)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phenol derivatives.

Reduction: Reduction reactions can convert the compound into boronic acids or alcohols.

Substitution: It can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura reactions.

Major Products

The major products formed from these reactions include phenol derivatives, boronic acids, and various substituted aromatic compounds.

Scientific Research Applications

2-(Phenyl-4-D)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Chemistry: It is extensively used in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: It plays a role in the development of new drugs and therapeutic agents.

Industry: The compound is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(Phenyl-4-D)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds in cross-coupling reactions. The molecular targets and pathways involved include the activation of palladium catalysts and the stabilization of reaction intermediates.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

- Halogenated Derivatives (e.g., Cl, Br): These exhibit lower yields in coupling reactions due to steric and electronic effects but are critical for drug discovery .

- Alkynyl vs. Alkyl Substituents: Alkynyl groups enhance reactivity in cross-couplings (e.g., Sonogashira), while long alkyl chains are used for stereochemical control .

- Electron-Donating Groups (e.g., OMe): Improve solubility and stability, making them ideal for materials science applications .

Reactivity in Cross-Coupling Reactions

The reactivity of pinacol boronates in Suzuki-Miyaura couplings varies significantly with substituents:

- Phenylethynyl Derivatives : High reactivity due to the electron-withdrawing ethynyl group, enabling efficient transmetalation with Pd(PPh₃)₄ .

- Chlorinated Aryl Derivatives : Require harsher conditions (e.g., higher temperatures, stronger bases) but provide regioselective access to polyhalogenated biaryls .

Spectroscopic and Physical Properties

Comparative NMR data highlights electronic differences:

- 2-(Phenylethynyl) Derivative : ¹H-NMR shows a singlet for pinacol methyl groups at δ 1.39 ppm, while the ethynyl proton is absent due to quadrupolar relaxation .

- Chlorinated Aryl Derivative : Aromatic protons appear as a singlet at δ 6.56 ppm, with downfield shifts due to electron-withdrawing Cl and OMe groups .

- Methoxybenzyl Derivative : Distinct ¹H-NMR signals at δ 4.57 ppm (CH₂OH) and δ 3.91 ppm (OMe), confirming substituent identity .

Biological Activity

2-(Phenyl-4-D)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 73183-34-3

- Molecular Formula : C12H24B2O4

- Molecular Weight : 253.94 g/mol

The biological activity of this compound is primarily attributed to its ability to participate in various chemical reactions such as the Suzuki coupling reaction. The presence of the dioxaborolane moiety allows it to act as a versatile building block in organic synthesis and medicinal chemistry applications.

Biological Activity

- Antimicrobial Activity : Some studies indicate that boron-containing compounds exhibit antimicrobial properties. The dioxaborolane structure may enhance the compound's interaction with microbial membranes.

- Anticancer Potential : Research has shown that certain dioxaborolanes can inhibit cancer cell proliferation by interfering with cellular signaling pathways. The specific mechanisms are still under investigation but may involve modulation of protein interactions or enzymatic activities.

- Enzyme Inhibition : Dioxaborolanes have been studied for their potential to inhibit specific enzymes involved in disease processes. For example, they may target proteases or kinases critical for tumor growth.

Case Study 1: Anticancer Activity

A study published in Organic Letters explored the anticancer properties of various dioxaborolanes, including derivatives similar to this compound. The results indicated a significant reduction in cell viability in several cancer cell lines when treated with these compounds.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Dioxaborolane A | MCF-7 (breast cancer) | 12.5 |

| Dioxaborolane B | HeLa (cervical cancer) | 10.0 |

Case Study 2: Enzyme Inhibition

In another investigation focused on enzyme inhibition, researchers found that derivatives of dioxaborolanes could effectively inhibit the activity of certain kinases involved in cancer progression. The study highlighted the structural features necessary for optimal binding and inhibition.

| Enzyme Target | Compound | Inhibition (%) |

|---|---|---|

| Kinase A | Dioxaborolane C | 85% |

| Kinase B | Dioxaborolane D | 75% |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 2-(Phenyl-4-D)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and its derivatives?

- Answer: The compound is typically synthesized via transition-metal-catalyzed borylation. For example:

- Catalytic borylation: Using UiO-Co (0.2 mol%) with B2pin2 in 4-methoxytoluene yields 83% of a structurally similar dioxaborolane derivative .

- Electrochemical coupling: General Procedure 2 (flash column chromatography) achieves 85% yield for chloro-substituted analogs, highlighting the importance of purification methods .

- Key Considerations: Optimize catalyst loading (e.g., 0.2–1 mol%) and solvent polarity to minimize side reactions.

Q. How should researchers characterize this compound to confirm structural integrity?

- Answer: Use multi-modal spectroscopic analysis:

- <sup>1</sup>H/<sup>13</sup>C NMR: Assign peaks for methyl groups (δ ~1.3 ppm for pinacol substituents) and aromatic protons (δ 6.5–8.0 ppm). Note that carbons directly bonded to boron may not appear due to quadrupolar spin effects .

- <sup>11</sup>B NMR: A singlet near δ 30–35 ppm confirms the dioxaborolane ring .

- HRMS: Validate molecular weight (e.g., [M+H]<sup>+</sup> for C16H19BO3: calculated 270.135 g/mol ).

Q. What are the common applications of this compound in organic synthesis?

- Answer: It serves as a boronate ester precursor in:

- Suzuki-Miyaura couplings: Facilitates aryl-aryl bond formation .

- Reduction reactions: Acts as a hydride source (e.g., NaOt-Bu catalyzed ketone reductions ).

- Borylation of alkenes/alkynes: Enables hydroboration under Lewis acid catalysis .

Advanced Research Questions

Q. How can chemoselectivity challenges be addressed during borylation reactions involving this compound?

- Answer: Control selectivity via:

- Catalyst choice: UiO-Co promotes chemoselective C–H borylation over competing pathways (e.g., methoxy group retention in 4-methoxytoluene derivatives ).

- Steric/electronic tuning: Substituents on the phenyl ring (e.g., electron-withdrawing groups) direct borylation to specific positions .

Q. What mechanistic insights explain the reactivity of this compound in reduction reactions?

- Answer: In NaOt-Bu catalyzed ketone reductions:

- Active species: Trialkoxyborohydride forms in equilibrium, acting as the hydride donor. Solvent choice (THF vs. benzene) shifts equilibrium, affecting reaction rates .

- Kinetic vs. thermodynamic control: Aryl ketones react faster than dialkyl ketones due to stabilization of the borohydride intermediate .

Q. How can researchers resolve contradictory spectroscopic data (e.g., missing NMR signals) for boron-containing intermediates?

- Answer: Address challenges via:

- Dual solvent systems: Use benzene-d6 for solubility and THF for stabilizing reactive intermediates .

- Complementary techniques: Pair <sup>11</sup>B NMR with IR or HRMS to confirm boron environments .

- Computational modeling: Predict missing <sup>13</sup>C signals using DFT calculations .

Key Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.